((1S,2S)-2-fluorocyclopropyl)methanol

Description

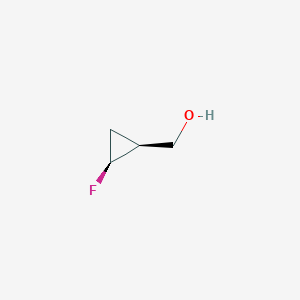

((1S,2S)-2-Fluorocyclopropyl)methanol is a fluorinated cyclopropane derivative characterized by a hydroxylmethyl group and a fluorine atom on adjacent carbons of a strained cyclopropane ring. Its stereochemistry (1S,2S) is critical for its biological activity and physicochemical properties. This compound serves as a key intermediate in synthesizing fluorinated quinolone antibiotics, such as sitafloxacin and DU-6859a, where stereochemical precision enhances antimicrobial potency against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name |

[(1S,2S)-2-fluorocyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: C₄H₇FO (monoisotopic mass: ~90.10 g/mol).

- Stereochemistry: Rigid cyclopropane ring with fluorine and hydroxymethyl groups in a cis configuration.

- Applications: Pharmaceutical intermediate for antibiotics, leveraging fluorine’s electronegativity to improve drug-target interactions and metabolic stability.

Comparison with Structurally Similar Compounds

[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol

Structural Differences :

- Substitution: Trifluoromethyl (-CF₃) replaces fluorine.

- Molecular formula: C₅H₇F₃O (140.10 g/mol).

- Stereochemistry: (1R,2S) configuration.

Key Findings :

[(1S,2S)-2-Phenylcyclopropyl]methanol

Structural Differences :

- Substitution: Phenyl group replaces fluorine.

- Molecular formula: C₁₀H₁₂O (148.21 g/mol).

- Stereochemistry: Cis (1S,2S) configuration.

Key Findings :

[(1S,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol

Structural Differences :

- Substitution: Two fluorine atoms on adjacent carbons.

- Molecular formula: C₅H₈F₂O₂ (138.11 g/mol).

- Stereochemistry: Cis (1S,3R) configuration.

Key Findings :

- Collision Cross-Section: Predicted CCS values (e.g., 120.2 Ų for [M+H]⁺) suggest compact geometry compared to mono-fluoro analogs .

rac-[(1R,2S)-2-Fluorocyclopropyl]methanol

Structural Differences :

- Racemic mixture (1R,2S and 1S,2R enantiomers).

- Molecular formula: C₄H₇FO (90.10 g/mol).

Key Findings :

- Stereochemical Impact : Lower enantiomeric purity reduces biological efficacy compared to the (1S,2S) enantiomer in antimicrobial assays .

- Synthesis : Racemic routes are simpler but require resolution (e.g., microbial esterase treatment) to isolate active enantiomers .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.